![molecular formula C13H13ClF3NO B2708392 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide CAS No. 2034290-20-3](/img/structure/B2708392.png)
3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
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Description
3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This study showcases a mild, amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without noble metal additives. The research highlights the efficiency and versatility of using fluoroamides in direct C-H activation and fluorination reactions, providing a sustainable and accessible method for the synthesis of fluorinated molecules (Groendyke et al., 2016).
Synthesis and Characterization of Semiaromatic Polyamides with Dicyclohexane Units
This work discusses the synthesis of new difluorobenzamide monomers used to prepare semiaromatic polyamides, emphasizing their excellent thermal properties and mechanical stability. The study contributes to the development of materials with potential applications in high-performance plastics and engineering materials (Guangming et al., 2016).
Use of Fluoroform as a Source of Difluorocarbene
This research demonstrates the use of fluoroform, a non-ozone-depleting and inexpensive gas, as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. It provides a practical approach for introducing fluorinated groups into aromatic compounds, enabling the synthesis of compounds with enhanced properties (Thomoson & Dolbier, 2013).
Intramolecular Hydrogen Bonding in Ortho-Substituted Arylamide Oligomers
Investigating the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, this study provides insights into the role of fluorine and chlorine substituents in modulating the rigidity and shape of oligomer backbones. Such understanding aids in the rational design of novel arylamide foldamers with tailored properties for biomimetic and material science applications (Galan et al., 2009).
properties
IUPAC Name |
3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-7-8(1-2-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFWBSIAEGAYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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